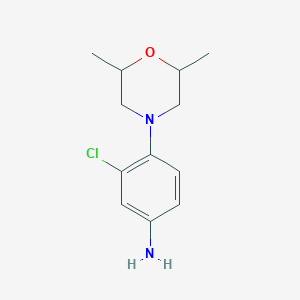

3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline

Description

Historical Context and Discovery

The development of this compound emerged from the broader evolution of aniline chemistry that began in the mid-19th century when aniline itself was first isolated and characterized. The incorporation of morpholine rings into aniline structures represents a more recent advancement in organic chemistry, with morpholine-containing compounds gaining prominence in pharmaceutical research during the latter half of the 20th century. The specific combination of chlorine substitution with dimethylmorpholine attachment reflects the ongoing efforts to develop more sophisticated aromatic amine derivatives with enhanced properties for specialized applications.

The compound was cataloged in chemical databases with the creation date of November 13, 2007, indicating its relatively recent formal characterization and commercial availability. This timing coincides with increased interest in morpholine-containing building blocks for pharmaceutical synthesis, as morpholine derivatives have demonstrated significant utility in drug design and development. The specific stereochemical arrangement of the 2,6-dimethyl substitution pattern on the morpholine ring represents an important structural modification that influences both the compound's physical properties and its potential applications in synthetic chemistry.

Significance in Chemical Research

This compound occupies an important position in chemical research due to its multifunctional structure that combines several pharmacologically relevant motifs. The morpholine ring system has been recognized as a privileged structure in medicinal chemistry, with extensive research demonstrating its ability to enhance drug-like properties including solubility, bioavailability, and metabolic stability. Studies have shown that morpholine-containing compounds can serve as effective building blocks for developing novel therapeutic agents targeting various biological pathways.

The chlorinated aniline portion of the molecule contributes additional functionality that extends its research applications. Chloroaniline derivatives are widely utilized as intermediates in pharmaceutical synthesis, and their electronic properties make them valuable substrates for various chemical transformations. Research has indicated that the presence of chlorine substitution in aniline derivatives can significantly influence their reactivity patterns and biological activities. The specific positioning of the chlorine atom at the meta position relative to the amino group creates unique electronic effects that can be exploited in synthetic applications.

Quantitative structure-activity relationship studies have demonstrated the importance of lipophilicity parameters in understanding the behavior of aniline derivatives. Research involving 81 aniline derivatives has shown that molecular descriptors including hydrophilicity factors, van der Waals volumes, and partition coefficients are critical for predicting the properties of these compounds. These studies have established that aniline derivatives generally exhibit low hydrophilicity, indicating their preference for organic environments over aqueous systems.

Overview of Morpholinyl Aniline Compounds

Morpholinyl aniline compounds represent a significant class of heterocyclic building blocks that have gained substantial attention in pharmaceutical and materials science research. The morpholine ring, characterized by its six-membered structure containing both nitrogen and oxygen heteroatoms, provides unique properties that enhance the functionality of aniline-based molecules. Research has demonstrated that morpholine moieties can improve the pharmacokinetic properties of bioactive compounds, including enhanced solubility and metabolic stability.

The versatility of morpholinyl aniline structures is evidenced by their applications across diverse therapeutic areas. Studies have shown that these compounds can serve as effective intermediates for developing enzyme inhibitors, receptor modulators, and other bioactive molecules. The morpholine ring's ability to participate in hydrogen bonding interactions while maintaining favorable lipophilicity characteristics makes it an attractive scaffold for drug design applications.

Related compounds in this family include 3-fluoro-4-morpholinoaniline, which has been utilized in the synthesis of Schiff bases and carbon nanodots for applications in antimicrobials and organic light-emitting diodes. This fluorinated analog demonstrates biofilm inhibition properties with half maximal inhibitory concentration values of 12.97 micromolar, superior to established antimicrobial agents. The structural modifications possible within the morpholinyl aniline framework allow for fine-tuning of properties to meet specific application requirements.

Table 1. Comparative Properties of Morpholinyl Aniline Derivatives

Structure-Function Relationships of Chloroaniline Derivatives

The structure-function relationships of chloroaniline derivatives are governed by the electronic and steric effects introduced by both the chlorine substitution and the morpholine ring attachment. In this compound, the chlorine atom at position 3 introduces electron-withdrawing effects that modify the electron density distribution across the aromatic ring. This electronic perturbation influences both the compound's reactivity patterns and its potential interactions with biological targets.

The positioning of substituents in chloroaniline derivatives significantly affects their chemical behavior. Research has demonstrated that the aromatic carbon-nitrogen bond length in anilines is highly sensitive to substituent effects, with electron-withdrawing groups like chlorine causing measurable changes in bond characteristics. The specific meta-chloro substitution pattern in this compound creates a unique electronic environment that differs from ortho or para substitution patterns.

The 2,6-dimethylmorpholine substituent introduces both steric and electronic effects that further modify the compound's properties. The dimethyl substitution on the morpholine ring creates increased steric hindrance around the nitrogen atom, potentially affecting the compound's ability to participate in certain chemical reactions. Additionally, the morpholine ring's electron-donating characteristics can partially counterbalance the electron-withdrawing effects of the chlorine substituent, creating a balanced electronic environment.

Table 2. Structural Parameters of this compound

Synthesis studies have revealed that chloroaniline derivatives can be prepared through various methodologies, including nucleophilic substitution reactions and reduction processes. Research on related compounds has shown that iron-catalyzed reduction of nitro precursors in the presence of ammonium chloride can achieve yields of 96% for similar morpholinyl aniline structures. These synthetic approaches demonstrate the accessibility of chloroaniline derivatives and their potential for large-scale preparation for research and commercial applications.

Propriétés

IUPAC Name |

3-chloro-4-(2,6-dimethylmorpholin-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClN2O/c1-8-6-15(7-9(2)16-8)12-4-3-10(14)5-11(12)13/h3-5,8-9H,6-7,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFDLMBVDIMFVHA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C2=C(C=C(C=C2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588172 | |

| Record name | 3-Chloro-4-(2,6-dimethylmorpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-04-5 | |

| Record name | 3-Chloro-4-(2,6-dimethylmorpholin-4-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588172 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Procedure

- Starting Material : 2,6-Dimethylaniline

- Reaction Conditions :

- Dissolve 3 mols of 2,6-dimethylaniline in carbon tetrachloride (CCl₄) with ethanol as a co-solvent.

- Saturate the solution with HCl gas at room temperature.

- Cool the mixture to 10–15°C , and introduce chlorine gas over 4 hours.

- Post-Reaction Processing :

- Add hydrochloric acid (15% strength) to the reaction mixture.

- Distill off hydrochloric acid azeotropically.

- Filter off crude hydrochloride crystals and neutralize with sodium hydroxide solution.

Results

- Yield: Approximately 69% (relative to reacted 2,6-dimethylaniline).

- Purity: The crude product can be purified further by distillation.

Notes

- Alternative solvents like toluene can be used at higher temperatures (e.g., 80°C), yielding similar results.

- Catalysts such as iodine may enhance yield efficiency during chlorination.

Morpholine Substitution via Nucleophilic Aromatic Substitution

The morpholine group is introduced by reacting a chloro-substituted aniline derivative with morpholine under controlled conditions.

Procedure

- Starting Material : Pre-synthesized 3-chloroaniline derivative.

- Reaction Conditions :

- Heat the chloroaniline derivative with morpholine in an inert solvent (e.g., dimethylformamide or acetonitrile).

- Use a base (e.g., potassium carbonate) to facilitate nucleophilic substitution.

- Maintain reaction temperature at 100–120°C for several hours.

- Post-Reaction Processing :

- Cool the mixture and extract the product using organic solvents.

- Purify via recrystallization or column chromatography.

Results

- Yield: Varies depending on reaction conditions but typically exceeds 70% .

- Purity: Confirmed by spectroscopic methods such as NMR and MS.

Combined Chlorination and Morpholine Substitution

This method integrates both chlorination and morpholine substitution into a single synthetic pathway.

Procedure

- Starting Material : Aniline derivatives substituted at specific positions (e.g., methyl groups at positions 2 and 6).

- Reaction Conditions :

- Chlorinate the aniline derivative using sulfuryl chloride or phosphorus oxychloride as chlorinating agents.

- Introduce morpholine under reflux conditions in an inert atmosphere.

- Post-Reaction Processing :

- Neutralize reaction mixtures with aqueous ammonia.

- Purify products by recrystallization from ethanol or methanol.

Results

- Yield: High yields (70–85% ) depending on catalyst and solvent choice.

- Purity: Products are geometrically pure and predominantly trans-isomers when applicable.

Data Table: Reaction Conditions and Yields

| Method | Starting Material | Key Reagents | Temperature Range | Yield (%) | Purification Method |

|---|---|---|---|---|---|

| Chlorination of 2,6-Dimethylaniline | 2,6-Dimethylaniline | Chlorine gas, HCl | -15°C to 100°C | ~69% | Distillation |

| Morpholine Substitution | Chloroaniline derivative | Morpholine, K₂CO₃ | 100–120°C | ~70% | Chromatography |

| Combined Chlorination & Substitution | Aniline derivatives | Sulfuryl chloride, Morpholine | Reflux conditions | ~70–85% | Recrystallization |

Analyse Des Réactions Chimiques

Types of Reactions

3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinone derivatives.

Reduction: Reduction reactions can convert the nitro group to an amine group.

Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce amine derivatives.

Applications De Recherche Scientifique

3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: This compound can be used in the study of enzyme interactions and inhibition.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of 3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline involves its interaction with specific molecular targets. The morpholine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The chloro group can also participate in various chemical reactions, affecting the compound’s overall reactivity and biological activity.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Morpholinyl-Substituted Anilines

3-Chloro-4-(morpholin-4-yl)aniline

- Structure : Lacks the 2,6-dimethyl groups on the morpholine ring.

- Applications : Used as an intermediate in heterocyclic synthesis (e.g., pyrrolopyridine derivatives) .

Target Compound: 3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline

- Structure : 2,6-Dimethyl morpholine enhances steric bulk and modulates electron density.

- Impact: Improved metabolic stability compared to non-methylated analogs due to reduced susceptibility to oxidative degradation .

Phenoxy-Substituted Anilines

3-Chloro-4-(4-chlorophenoxy)aniline (CAS 24900-79-6)

- Structure: Replaces morpholinyl with a 4-chlorophenoxy group.

- Key Differences: The phenoxy group introduces aromaticity and planar geometry, favoring π-π stacking interactions.

- Applications : Versatile intermediate in agrochemical and pharmaceutical synthesis (e.g., diphenyl ether herbicides) .

3-Chloro-4-(3-fluorophenoxy)aniline hydrochloride (CAS 1185297-43-1)

Halogenated and Complex Heterocyclic Anilines

3-Chloro-2,6-dinitro-4-(trifluoromethyl)-N-[3-(trifluoromethyl)phenyl]aniline

- Structure : Contains nitro and trifluoromethyl groups.

- Key Differences : High electron-withdrawing capacity makes it suitable for explosive or high-energy material research.

- Properties : LCMS m/z 245 [M+H]+; HPLC retention time: 0.75 minutes .

1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-yl]methanone

Comparative Analysis Table

Key Findings and Implications

Electronic Modulation: Phenoxy-substituted analogs exhibit stronger electron-withdrawing effects, favoring applications in electrophilic aromatic substitution, whereas morpholinyl derivatives offer balanced solubility and reactivity .

Synthetic Accessibility: Morpholinyl derivatives are often synthesized via reductive amination (e.g., NaBH4/I2 systems), while phenoxy analogs require nucleophilic aromatic substitution under alkaline conditions .

Activité Biologique

3-Chloro-4-(2,6-dimethyl-4-morpholinyl)aniline is a compound of considerable interest in medicinal chemistry, particularly due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of an appropriate chloroaniline with a morpholine derivative. The process can be optimized to achieve high yields and purity. A common method includes the use of various solvents and reagents to facilitate the reaction, ensuring that the morpholine group is effectively incorporated into the aniline structure.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of aniline have been reported to inhibit the epidermal growth factor receptor (EGFR), which plays a crucial role in tumor growth and proliferation. In a study involving various aniline derivatives, it was found that certain compounds displayed IC50 values as low as 0.15 μM against cancer cell lines, indicating potent activity against EGFR .

Inhibition of Enzymatic Activity

The compound has also been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. In vitro assays demonstrated that several derivatives showed IC50 values ranging from 19.45 μM to 42.1 μM against COX-1 and COX-2 enzymes, suggesting potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is vital for optimizing the efficacy of this compound. The presence of electron-donating groups such as morpholine enhances biological activity by improving solubility and receptor binding affinity. A SAR analysis showed that modifications at specific positions on the aniline ring significantly influenced the compound's inhibitory potency against various targets .

Case Studies

- Inhibition of SARS-CoV-2 : A related study on similar compounds demonstrated their potential as inhibitors against SARS-CoV-2 with IC50 values around 0.23 μM, highlighting their relevance in current antiviral research .

- Cytotoxicity Assays : Various cytotoxicity assays revealed that while some derivatives exhibited low toxicity (CC50 > 25 μM), others showed significant cytotoxic effects at higher concentrations. This underscores the importance of careful evaluation during drug development .

Table 1: Biological Activity Summary of Related Compounds

| Compound | Target | IC50 (μM) | Remarks |

|---|---|---|---|

| Compound A | EGFR | 0.15 | High potency |

| Compound B | COX-1 | 19.45 | Moderate potency |

| Compound C | COX-2 | 42.1 | Moderate potency |

| Compound D | SARS-CoV-2 | 0.23 | Antiviral activity |

Table 2: Cytotoxicity Assay Results

| Compound | Cell Line | CC50 (μM) | Toxicity Level |

|---|---|---|---|

| Compound A | HFL-1 | 7.5 | Low |

| Compound B | Other Cells | >25 | Non-toxic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.